N,N,N',N'-tetrabutylhexanediamide
Description
N,N,N',N'-Tetrabutylhexanediamide (molecular formula: C₂₂H₄₄N₂O₂; molecular weight: 368.606 g/mol) is a diamide derivative characterized by a hexanediamide backbone substituted with four butyl groups at the nitrogen atoms . Its IUPAC name is N~1~,N~1~,N~6~,N~6~-tetrabutylhexanediamide, and it is registered under ChemSpider ID 2206844. The compound exists as a structural isomer of N,N-dibutyl-N',N'-dibutylhexane-1,6-diamide, though detailed properties of the isomer remain unspecified .
Properties
IUPAC Name |
N,N,N',N'-tetrabutylhexanediamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H44N2O2/c1-5-9-17-23(18-10-6-2)21(25)15-13-14-16-22(26)24(19-11-7-3)20-12-8-4/h5-20H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVQZFDVPVBBFAT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN(CCCC)C(=O)CCCCC(=O)N(CCCC)CCCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H44N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
N,N,N’,N’-tetrabutylhexanediamide can be synthesized through a multi-step reaction process. One common method involves the reaction of hexanedioic acid with dibutylamine in the presence of a dehydrating agent. The reaction typically proceeds as follows:
Step 1: Hexanedioic acid is reacted with dibutylamine in the presence of a dehydrating agent such as thionyl chloride or phosphorus trichloride to form the corresponding amide intermediate.
Step 2: The intermediate is then further reacted with an excess of dibutylamine to yield N,N,N’,N’-tetrabutylhexanediamide.
Industrial Production Methods
In an industrial setting, the production of N,N,N’,N’-tetrabutylhexanediamide may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N,N,N’,N’-tetrabutylhexanediamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the diamide into its corresponding amine derivatives.
Substitution: The butyl groups on the nitrogen atoms can be substituted with other alkyl or aryl groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Alkyl halides or aryl halides can be used as reagents for substitution reactions.
Major Products Formed
Oxidation: Oxidized derivatives of N,N,N’,N’-tetrabutylhexanediamide.
Reduction: Amine derivatives of the compound.
Substitution: Substituted diamide derivatives with different alkyl or aryl groups.
Scientific Research Applications
N,N,N’,N’-tetrabutylhexanediamide has several applications in scientific research, including:
Chemistry: It is used as a ligand in coordination chemistry and as a reagent in organic synthesis.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of N,N,N’,N’-tetrabutylhexanediamide involves its interaction with specific molecular targets. The butyl groups on the nitrogen atoms can interact with hydrophobic pockets in proteins or enzymes, leading to inhibition or modulation of their activity. The compound can also form coordination complexes with metal ions, affecting their reactivity and function.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following sections categorize structurally analogous diamides based on backbone length, alkyl chain substituents, and functional group variations. Data are synthesized from peer-reviewed studies, patents, and chemical databases.
Variation in Diamide Backbone Length
Compounds with shorter or longer carbon chains in the diamide backbone demonstrate distinct physicochemical properties:
Variation in Alkyl Chain Substituents
Alkyl chain length and branching significantly influence solubility, thermal stability, and steric effects:
Inference : Bulky substituents (e.g., octyl, thienylmethyl) enhance steric shielding and may stabilize metal complexes, whereas shorter chains (e.g., methyl) favor solubility in polar media .
Functional Group Variations
Heteroatom-containing or aromatic substituents alter electronic properties:
Inference : Electron-withdrawing groups (e.g., CF₃, Cl) improve metal-coordination efficiency, while electron-donating groups (e.g., methoxy) may stabilize radical intermediates .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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